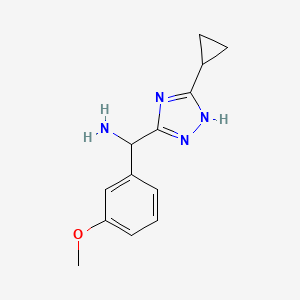(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
CAS No.:
Cat. No.: VC20138580
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N4O |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | (5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(3-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C13H16N4O/c1-18-10-4-2-3-9(7-10)11(14)13-15-12(16-17-13)8-5-6-8/h2-4,7-8,11H,5-6,14H2,1H3,(H,15,16,17) |
| Standard InChI Key | HFVPYCLMKZTDQQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(C2=NNC(=N2)C3CC3)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule features a 1,2,4-triazole ring substituted at position 3 with a methanamine group bearing a 3-methoxyphenyl aromatic system and at position 5 with a cyclopropyl moiety. This arrangement creates a hybrid structure with distinct electronic and steric properties. The triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to dipole interactions and hydrogen-bonding capabilities, while the cyclopropyl group introduces ring strain and conformational rigidity .
Molecular Formula and Weight
Based on structural analogs documented in PubChem (CID 84221353), the molecular formula is inferred as C₁₃H₁₅N₄O (molecular weight: 259.29 g/mol) . Key functional groups include:
-
1,2,4-Triazole ring: Provides sites for electrophilic/nucleophilic reactivity.
-
3-Methoxyphenyl: Enhances lipophilicity and π-π stacking potential.
-
Cyclopropyl: Modulates steric bulk and electronic effects.
Table 1: Comparative Molecular Data for Related Triazole Derivatives
Synthesis and Reaction Pathways
Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via [3+2] cycloaddition reactions. A study by De Gruyter (2019) demonstrated that propyne iminium triflates react with organoazides under thermal or microwave-assisted conditions to yield regioselectively substituted triazoles . For the target compound, a plausible route involves:
-
Cycloaddition: Reaction of a cyclopropylacetylene derivative with an azide-bearing methoxyphenyl group.
-
Functionalization: Subsequent amination at the triazole’s 3-position to introduce the methanamine group.
Key Challenges
-
Regioselectivity: Ensuring the cyclopropyl and methoxyphenyl groups occupy the 5- and 3-positions, respectively, requires careful control of reaction conditions .
-
Amination Efficiency: Direct introduction of the methanamine group may necessitate protective strategies to prevent side reactions at the triazole’s nitrogen centers.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar triazole ring and hydrophobic aromatic/cyclopropyl groups. Predicted logP values (∼2.5) suggest moderate lipophilicity, suitable for blood-brain barrier penetration . Stability studies on analogous hydrochlorides (e.g., CID 119057112) indicate sensitivity to acidic conditions, with degradation observed under prolonged exposure to HCl .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include N-H stretches (∼3300 cm⁻¹), triazole ring vibrations (∼1600 cm⁻¹), and C-O-C stretches from the methoxy group (∼1250 cm⁻¹).
-
NMR: ¹H NMR would show distinct signals for cyclopropyl protons (δ 0.5–1.5), methoxy singlet (δ 3.7–3.9), and aromatic protons (δ 6.5–7.5) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume